(R)-1-(4-Isobutylphenyl)ethanamine
Overview
Description
®-1-(4-Isobutylphenyl)ethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of an isobutyl group attached to the phenyl ring and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Isobutylphenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-isobutylacetophenone.
Reduction: The carbonyl group of 4-isobutylacetophenone is reduced to form 4-isobutylphenylethanol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Amination: The hydroxyl group of 4-isobutylphenylethanol is then converted to an amine group through a reductive amination process. This involves the use of an amine source, such as ammonia or an amine, and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Isobutylphenyl)ethanamine may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Catalysts and automated systems may be employed to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Isobutylphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, halogens, or sulfuric acid.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
®-1-(4-Isobutylphenyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(4-Isobutylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Isobutylphenyl)ethanamine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(4-Isobutylphenyl)ethanol: A precursor in the synthesis of ®-1-(4-Isobutylphenyl)ethanamine.
4-Isobutylacetophenone: The starting material for the synthesis.
Uniqueness
®-1-(4-Isobutylphenyl)ethanamine is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The presence of the isobutyl group also contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
(1R)-1-[4-(2-methylpropyl)phenyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8,13H2,1-3H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAOEFIPECGPEM-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)CC(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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